Mannitan monolaurate Mannitan monolaurate
Brand Name: Vulcanchem
CAS No.: 120200-78-4
VCID: VC0219683
InChI:
SMILES:
Molecular Formula: C8H9ClO
Molecular Weight: 0

Mannitan monolaurate

CAS No.: 120200-78-4

Cat. No.: VC0219683

Molecular Formula: C8H9ClO

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Mannitan monolaurate - 120200-78-4

Specification

CAS No. 120200-78-4
Molecular Formula C8H9ClO
Molecular Weight 0

Introduction

Chemical Properties

Physical and Chemical Characteristics

Mannitan monolaurate possesses distinctive physical and chemical properties that contribute to its functionality as a surfactant. The compound exists in various physical states at room temperature, ranging from liquid to solid forms, with color variations from yellow to amber . Its surfactant properties stem from its molecular structure, which contains both hydrophilic and hydrophobic regions, allowing it to interact with both water and oil phases simultaneously.

Structural and Molecular Properties

The molecular structure of mannitan monolaurate features a sorbitan backbone (derived from sorbitol through dehydration) esterified with lauric acid. This arrangement creates a molecule with amphiphilic properties, meaning it contains both water-loving (hydrophilic) and water-repelling (hydrophobic) components . The hydrophilic head attaches to water-based substances while the hydrophobic tail attaches to oil-based substances, creating a bridge between these typically immiscible phases.

Chemical Data

The following table summarizes the key chemical data for mannitan monolaurate:

PropertyValue
Common NameMannitan monolaurate
CAS Number1341-12-4
Molecular Weight346.45900
Molecular FormulaC₁₈H₃₄O₆
Chemical Name[(2R)-2-[(2R,3R,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] dodecanoate
Physical AppearanceYellow oily liquid, amber viscous liquid, cream/tan beads or flakes, or hard waxy solid
Standard Purity95%

The chemical structure features a sorbitan backbone with a laurate group attached through an ester bond. This configuration enables the compound to function effectively as an emulsifier in various formulations .

Nomenclature and Identification

Alternative Names and Synonyms

Mannitan monolaurate is known by several alternative names and synonyms in scientific literature and commercial contexts:

Alternative Names
Sorbitan laurate
Sorbitan monolaurate
Mannitan laurate
D-Mannitol, anhydro-, monododecanoate
G 904

These multiple nomenclatures reflect the compound's presence across different industries and applications, with each sector sometimes adopting specific terminology .

Identification Codes

Various identification systems have assigned specific codes to mannitan monolaurate:

Identification SystemCode
CAS Registry Number1341-12-4
EINECS215-674-3

Applications and Uses

Pharmaceutical Applications

In pharmaceutical preparations, mannitan monolaurate serves as an important excipient that enhances formulation stability and improves the delivery of active pharmaceutical ingredients. Research indicates its particular value in formulations designed to deliver sparingly soluble drugs . The compound has been used in:

  • Microemulsion systems for drug delivery

  • Topical pharmaceutical preparations

  • Oral formulations requiring emulsification

  • Drug solubilization systems

These applications leverage the compound's ability to form stable interfaces between hydrophilic and hydrophobic phases, improving drug bioavailability and formulation stability .

Functional Properties

Surfactant and Emulsifying Mechanism

Mannitan monolaurate functions primarily as a non-ionic surfactant emulsifier. Its effectiveness stems from its molecular structure, which contains both hydrophilic and hydrophobic regions. The hydrophilic portion (derived from the sorbitan structure) has an affinity for water-based substances, while the hydrophobic laurate chain interacts with oils and fats.

When added to a mixture of immiscible liquids like oil and water, mannitan monolaurate positions itself at the interface between the two phases. The hydrophilic head attaches to the water phase while the hydrophobic tail extends into the oil phase. This arrangement reduces the surface tension between the two liquids and allows them to form a stable emulsion rather than separating .

Emulsion Stabilization

The ability of mannitan monolaurate to stabilize emulsions comes from its capacity to create an interfacial film around dispersed droplets in an emulsion system. This film provides both steric and electrostatic barriers that prevent coalescence of the dispersed phase droplets, maintaining the emulsion's stability over time.

This property is particularly valuable in products that must remain stable through various temperature conditions, pH environments, and extended storage periods. The stabilization mechanism involves reducing the interfacial energy between phases and creating a physical barrier that prevents phase separation .

Research Findings

Microemulsion Systems for Drug Delivery

Recent research has explored the use of mannitan monolaurate (sorbitan laurate/Span-20) in conjunction with surface-active ionic liquids (SAILs) to create novel microemulsion systems. A study published in ACS Sustainable Chemistry & Engineering investigated these systems as potential carriers for sparingly soluble drugs.

The research found that mannitan monolaurate effectively functioned as a cosurfactant alongside SAILs in isopropyl myristate-based microemulsions. These formulations demonstrated excellent capability for solubilizing poorly water-soluble drugs, including celecoxib, acyclovir, methotrexate, and dantrolene sodium .

Biocompatibility Research

Research into the biocompatibility of mannitan monolaurate-containing formulations has yielded promising results. In vitro cytotoxicity studies using three-dimensional reconstructed human epidermis models showed that microemulsions containing mannitan monolaurate as a cosurfactant maintained high cell viability (94%), comparable to conventional surfactant systems (96%) at the same concentration levels .

These findings suggest that mannitan monolaurate-based systems may offer viable alternatives to conventional surfactants in pharmaceutical and cosmetic formulations, particularly for applications requiring enhanced biocompatibility.

Research AreaKey FindingsReference
Drug Delivery SystemsEffective cosurfactant in microemulsions for solubilizing sparingly soluble drugs
BiocompatibilityHigh cell viability (94%) in 3D human epidermis models
Microemulsion FormationForms stable microemulsions with particle sizes of 6.5-21.2 nm
EmulsificationEffective at reducing surface tension between immiscible liquids

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